Cas no 184900-07-0 (1-Heptanol, 2-(phenylmethylene)-, (E)-)

1-Heptanol, 2-(phenylmethylene)-, (E)- structure
184900-07-0 structure
Nome del prodotto:1-Heptanol, 2-(phenylmethylene)-, (E)-
Numero CAS:184900-07-0
MF:C14H20O
MW:204.308004379272
CID:3825976
PubChem ID:5368491

1-Heptanol, 2-(phenylmethylene)-, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Heptanol, 2-(phenylmethylene)-, (E)-
    • 1-Heptanol, 2-(phenylmethylene)-, (2E)-
    • (2E)-2-benzylideneheptan-1-ol
    • alpha-Amylcinnamylalcohol 2000 microg/mL in Acetonitrile
    • ALPHA-AMYLCINNAMYL ALCOHOL (USP-RS)
    • ALPHA-AMYLCINNAMYL ALCOHOL [USP-RS]
    • BRN 3127316
    • 2-Pentyl-3-phenylprop-2-en-1-ol
    • 101-85-9
    • (E)-alpha-amylcinnamyl alcohol
    • (2E)-2-(phenylmethylidene)heptan-1-ol
    • EINECS 202-982-8
    • alpha-Amylcinnamyl alcohol
    • DKB52S61GU
    • Tox21_202715
    • UNII-DKB52S61GU
    • DTXCID20809658
    • DTXSID00859176
    • AMYLCINNAMYL ALCOHOL [INCI]
    • ?-Amylcinnamyl Alcohol
    • 2-Pentyl-3-phenyl-2-propen-1-ol
    • alpha -Amylcinnamyl alcohol
    • DTXSID2049393
    • 3-06-00-02542 (Beilstein Handbook Reference)
    • CHEBI:191587
    • FEMA No. 2065
    • AI3-28807
    • alpha-Amylcinnamic alcohol
    • alpha-Amylcinnamyl alcohol, United States Pharmacopeia (USP) Reference Standard
    • alpha-Amylcinnamyl alcohol, analytical standard
    • .alpha.-Amylcinnamyl alcohol
    • 2-(Phenylmethylene)-1-heptanol
    • alpha-Amylcinnamyl alcohol, (E)-
    • 1-HEPTANOL, 2-BENZYLIDENE-
    • (2E)-2-Pentyl-3-phenyl-2-propen-1-ol
    • 2-Amyl-3-phenyl-2-propen-1-ol
    • amylcinnamyl alcohol
    • .alpha.-Amylcinnamic alcohol
    • ALPHA-AMYLCINNAMYLALCOHOL
    • DB-234816
    • 2-Benzylidene-1-heptanol
    • 2-Pentylcinnamic alcohol
    • UNII-6240Z8QTPR
    • Q27263433
    • SCHEMBL1171617
    • (E)-2-benzylideneheptan-1-ol
    • Buxinol
    • AKOS024319237
    • NS00007734
    • .ALPHA.-AMYLCINNAMYL ALCOHOL, (E)-
    • CAS-101-85-9
    • 6240Z8QTPR
    • 1-Heptanol, 2-(phenylmethylene)-
    • NCGC00260263-01
    • 184900-07-0
    • Z235448622
    • Inchi: InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+
    • Chiave InChI: LIPHCKNQPJXUQF-SDNWHVSQSA-N

Proprietà calcolate

  • Massa esatta: 204.151415257Da
  • Massa monoisotopica: 204.151415257Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2Ų
  • XLogP3: 4.4

1-Heptanol, 2-(phenylmethylene)-, (E)- Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.